(R)-6-(1-aminoethyl)nicotinonitrile
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Overview
Description
®-6-(1-aminoethyl)nicotinonitrile is a chiral compound with significant importance in various scientific fields. It is a derivative of nicotinonitrile, featuring an aminoethyl group at the 6-position. This compound is known for its applications in organic synthesis and as a building block in the development of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(1-aminoethyl)nicotinonitrile typically involves the asymmetric synthesis of α-chiral primary amines. One common method is the catalytic asymmetric synthesis, which employs chiral catalysts to achieve high enantioselectivity. For instance, the direct catalytic asymmetric synthesis of α-chiral primary amines can be achieved using biomimetic chemocatalysis inspired by enzymatic transaminations .
Industrial Production Methods
Industrial production of ®-6-(1-aminoethyl)nicotinonitrile may involve large-scale catalytic processes. These processes are designed to be atom-economical and cost-effective, often utilizing heterogeneous transition metal catalysts for the hydrogenation of nitriles and reductive amination of carbonyl compounds .
Chemical Reactions Analysis
Types of Reactions
®-6-(1-aminoethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
®-6-(1-aminoethyl)nicotinonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-6-(1-aminoethyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
®-2-(1-aminoethyl)nicotinonitrile: A closely related compound with similar structural features and applications.
(S)-1-amino-1-phenylpropane: Another chiral amine used in asymmetric synthesis.
Uniqueness
®-6-(1-aminoethyl)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical development .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
6-(1-aminoethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6(10)8-3-2-7(4-9)5-11-8/h2-3,5-6H,10H2,1H3 |
InChI Key |
FRRKLZBAPHATAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C#N)N |
Origin of Product |
United States |
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